2-amino-2-[4-(2,2-difluoroethoxy)phenyl]ethan-1-ol
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Overview
Description
2-amino-2-[4-(2,2-difluoroethoxy)phenyl]ethan-1-ol is an organic compound characterized by the presence of an amino group, a phenyl ring substituted with a difluoroethoxy group, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2,2-difluoroethoxy)benzaldehyde.
Formation of Intermediate: The benzaldehyde is then subjected to a reductive amination reaction with an appropriate amine, such as ethylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Final Product Formation: The resulting intermediate is further reacted with an appropriate reagent, such as sodium borohydride, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-[4-(2,2-difluoroethoxy)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the difluoroethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-amino-2-[4-(2,2-difluoroethoxy)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-[4-(difluoromethoxy)phenyl]ethan-1-ol
- 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid hydrochloride
- 2-[2-(dimethylamino)ethoxy]ethanol
Uniqueness
2-amino-2-[4-(2,2-difluoroethoxy)phenyl]ethan-1-ol is unique due to the presence of the difluoroethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for research in fields such as medicinal chemistry and materials science.
Properties
CAS No. |
1785355-37-4 |
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Molecular Formula |
C10H13F2NO2 |
Molecular Weight |
217.21 g/mol |
IUPAC Name |
2-amino-2-[4-(2,2-difluoroethoxy)phenyl]ethanol |
InChI |
InChI=1S/C10H13F2NO2/c11-10(12)6-15-8-3-1-7(2-4-8)9(13)5-14/h1-4,9-10,14H,5-6,13H2 |
InChI Key |
FPKACVZCEAUVEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)OCC(F)F |
Purity |
95 |
Origin of Product |
United States |
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